molecular formula C35H48N4O6S B10846230 AcDif-Ile-Cha-Cys

AcDif-Ile-Cha-Cys

Cat. No.: B10846230
M. Wt: 652.8 g/mol
InChI Key: IIYOAVWUFJFCOP-SHQUAMPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AcDif-Ile-Cha-Cys is a small molecular compound with the chemical formula C35H48N4O6S. It is a discovery agent used in scientific research, particularly in the fields of chemistry, biology, and medicine

Preparation Methods

The preparation of AcDif-Ile-Cha-Cys involves synthetic routes that include the use of specific reagents and reaction conditions. One efficient method for preparing acyl chlorides and symmetrical anhydrides from carboxylic acids involves the use of bis-(trichloromethyl) carbonate and N,N-dimethylformamide This method provides moderate to good yields under relatively mild conditions

Chemical Reactions Analysis

AcDif-Ile-Cha-Cys undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or disulfides .

Scientific Research Applications

AcDif-Ile-Cha-Cys has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying protein-ligand interactions and enzyme mechanisms. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the development of antibody-drug conjugates for targeted cancer therapy . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in various research fields.

Mechanism of Action

The mechanism of action of AcDif-Ile-Cha-Cys involves its interaction with specific molecular targets and pathways. For example, it may target the Hepatitis C virus NS3 helicase, inhibiting its activity and preventing viral replication . The compound’s effects are mediated through its binding to the target protein, leading to conformational changes and disruption of the protein’s function. This mechanism of action makes this compound a promising candidate for antiviral drug development.

Comparison with Similar Compounds

AcDif-Ile-Cha-Cys can be compared with other similar compounds, such as other small molecular drugs targeting the Hepatitis C virus NS3 helicase. Some similar compounds include CHEMBL293631 and other inhibitors of the same target . The uniqueness of this compound lies in its specific structure and binding properties, which may offer advantages in terms of potency and selectivity compared to other compounds.

Properties

Molecular Formula

C35H48N4O6S

Molecular Weight

652.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R,3R)-2-[[(2S)-2-acetamido-3,3-diphenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C35H48N4O6S/c1-4-22(2)30(33(42)37-27(20-24-14-8-5-9-15-24)32(41)38-28(21-46)35(44)45)39-34(43)31(36-23(3)40)29(25-16-10-6-11-17-25)26-18-12-7-13-19-26/h6-7,10-13,16-19,22,24,27-31,46H,4-5,8-9,14-15,20-21H2,1-3H3,(H,36,40)(H,37,42)(H,38,41)(H,39,43)(H,44,45)/t22-,27+,28-,30-,31+/m1/s1

InChI Key

IIYOAVWUFJFCOP-SHQUAMPASA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.